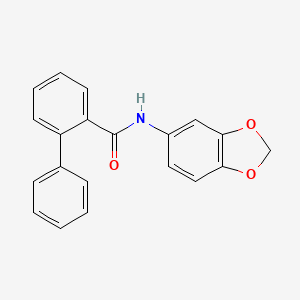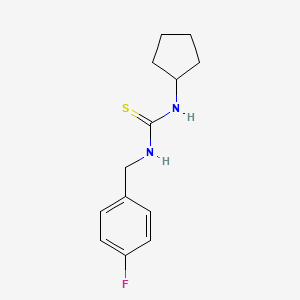![molecular formula C16H16N2O2 B5765030 METHYL N-(10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-3-YL)CARBAMATE](/img/structure/B5765030.png)
METHYL N-(10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-3-YL)CARBAMATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
METHYL N-(10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-3-YL)CARBAMATE is a compound that belongs to the class of dibenzoazepine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science. The unique structure of this compound, featuring a dibenzoazepine core, makes it a subject of interest for researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of METHYL N-(10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-3-YL)CARBAMATE typically involves the following steps:
Starting Material: The synthesis begins with 10,11-dihydro-5H-dibenzo[b,f]azepine.
Alkylation: The dibenzoazepine core is alkylated using methyl chloroformate in the presence of a base such as potassium carbonate.
Carbamoylation: The resulting intermediate is then treated with methylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
化学反应分析
Types of Reactions
METHYL N-(10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-3-YL)CARBAMATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates.
科学研究应用
METHYL N-(10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-3-YL)CARBAMATE has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antidepressant and antipsychotic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is used in the development of organic light-emitting diodes (OLEDs) due to its unique electronic properties.
作用机制
The mechanism of action of METHYL N-(10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-3-YL)CARBAMATE involves its interaction with specific molecular targets. In medicinal applications, it acts by inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine, thereby exerting its antidepressant effects . The compound’s structure allows it to fit into the active sites of these neurotransmitter transporters, blocking their function and increasing the levels of neurotransmitters in the synaptic cleft.
相似化合物的比较
Similar Compounds
Desipramine: A tricyclic antidepressant with a similar dibenzoazepine core.
Imipramine: Another tricyclic antidepressant with a similar mechanism of action.
Uniqueness
METHYL N-(10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-3-YL)CARBAMATE is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where precise molecular interactions are required, such as in the development of OLEDs and specific pharmaceutical agents .
属性
IUPAC Name |
methyl N-(6,11-dihydro-5H-benzo[b][1]benzazepin-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-20-16(19)17-13-9-8-12-7-6-11-4-2-3-5-14(11)18-15(12)10-13/h2-5,8-10,18H,6-7H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOEGGBRWIKORFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC2=C(CCC3=CC=CC=C3N2)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201430 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
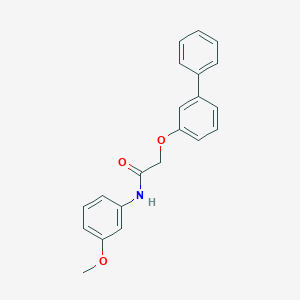
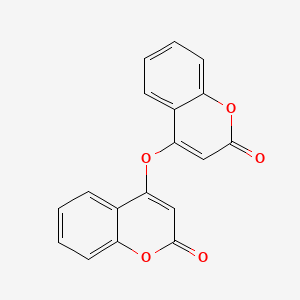
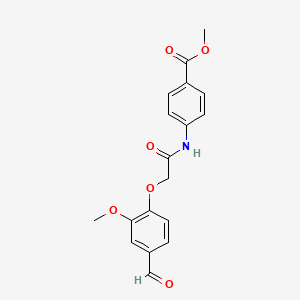
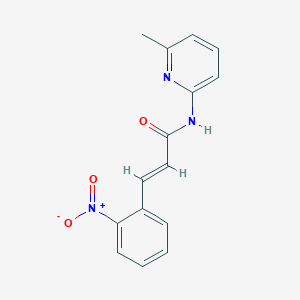
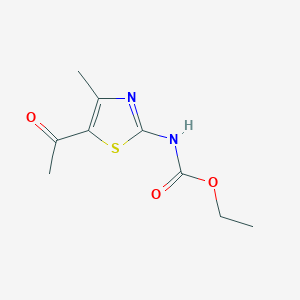
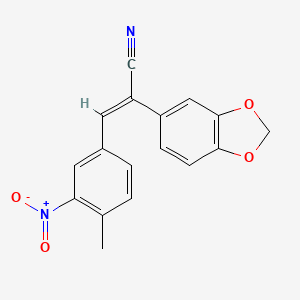
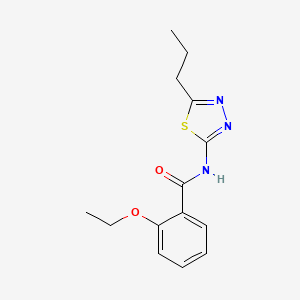
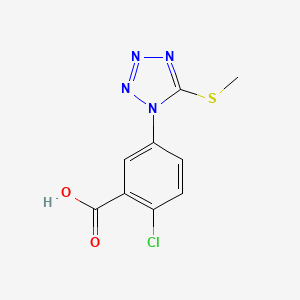
![3-[2-(3-acetylphenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5765015.png)
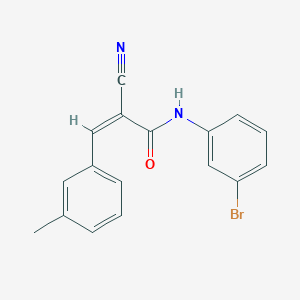
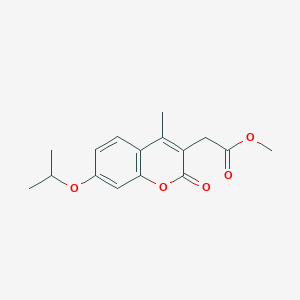
![5-[(4-methoxy-1-naphthyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5765026.png)
